molecular formula C27H29NO B026329 6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene CAS No. 103304-52-5

6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene

Cat. No. B026329
M. Wt: 383.5 g/mol
InChI Key: GILOKSKCLQASEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene, commonly known as BD or Benzodiazepine, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various neurological disorders, including anxiety, insomnia, and seizures.

Mechanism Of Action

BD acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmitter release. This action produces the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of BD.

Biochemical And Physiological Effects

BD has several biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to have anticonvulsant properties and can be used to treat seizures. However, BD can also cause side effects such as drowsiness, dizziness, and impaired coordination.

Advantages And Limitations For Lab Experiments

BD has several advantages for use in lab experiments. It is readily available and can be easily synthesized. It has a well-understood mechanism of action and has been extensively studied in vitro and in vivo. However, BD also has several limitations. It can be difficult to control the dose and can cause side effects in animal models. It can also be difficult to extrapolate the results from animal models to humans.

Future Directions

BD has shown promising results in the treatment of various neurological disorders. Future research should focus on the development of new analogs of BD with improved therapeutic properties and reduced side effects. The use of BD in combination with other drugs should also be explored. Additionally, more research is needed to understand the long-term effects of BD on the central nervous system.

Synthesis Methods

The synthesis of BD involves several steps, including the reaction of 2-(dimethylamino) ethyl chloride with 4-(2-hydroxyethoxy) benzophenone, followed by the reaction of the resulting compound with phenylmagnesium bromide. The final product is obtained by the reduction of the intermediate compound with hydrogen gas over a palladium catalyst.

Scientific Research Applications

BD has been extensively studied in the field of medicinal chemistry due to its potential therapeutic benefits. It has been shown to have anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. BD has been used in the treatment of various neurological disorders, including anxiety, insomnia, and seizures. It has also been used as a premedication before surgery.

properties

CAS RN

103304-52-5

Product Name

6,7-Dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene

Molecular Formula

C27H29NO

Molecular Weight

383.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-(6-phenyl-8,9-dihydro-7H-benzo[7]annulen-5-yl)phenoxy]ethanamine

InChI

InChI=1S/C27H29NO/c1-28(2)19-20-29-24-17-15-23(16-18-24)27-25-13-7-6-11-22(25)12-8-14-26(27)21-9-4-3-5-10-21/h3-7,9-11,13,15-18H,8,12,14,19-20H2,1-2H3

InChI Key

GILOKSKCLQASEB-UHFFFAOYSA-N

SMILES

CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C2=C(CCCC3=CC=CC=C32)C4=CC=CC=C4

Other CAS RN

103304-52-5

synonyms

6,7-dihydro-8-phenyl-9-(4-(2-(dimethylamino)ethoxy)phenyl)-5-H-benzocycloheptene
6,7-DPDMEPB

Origin of Product

United States

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